Product packaging for Benzyl 2-aminooctanoate(Cat. No.:)

Benzyl 2-aminooctanoate

Cat. No.: B13365521
M. Wt: 249.35 g/mol
InChI Key: CDPVQIDGFXEOML-UHFFFAOYSA-N
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Description

Benzyl 2-aminooctanoate (CAS 63219-57-8) is a chemical compound with the molecular formula C 15 H 23 NO 2 and a molecular weight of 249.35 g/mol . As a benzyl ester derivative of 2-aminooctanoic acid, it functions as a protected amino acid building block. This role is critical in organic synthesis, particularly in the construction of peptides and complex molecules for pharmaceutical research . The benzyl (Bn) group is a common protecting group used in organic synthesis to shield reactive functional groups, such as amines and carboxylic acids, from reacting during multi-step synthetic processes . Chiral amines and amino acid derivatives are fundamental components in a significant proportion of pharmaceuticals and agrochemicals, making efficient methods for their synthesis a high-priority research area . The stability and reactivity profile of benzyl-protected amino acids like this compound make them versatile intermediates for medicinal chemists exploring novel therapeutic compounds and biochemical pathways. This product is intended for research purposes and is strictly for laboratory use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO2 B13365521 Benzyl 2-aminooctanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

benzyl 2-aminooctanoate

InChI

InChI=1S/C15H23NO2/c1-2-3-4-8-11-14(16)15(17)18-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3

InChI Key

CDPVQIDGFXEOML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

Advanced Synthetic Methodologies for Benzyl 2 Aminooctanoate and Its Analogs

Classical Esterification Routes for Benzyl (B1604629) 2-aminooctanoate Synthesis

Traditional methods for the synthesis of benzyl 2-aminooctanoate have laid the groundwork for many of the esterification techniques used today. These routes often involve direct reactions or the use of activating agents to facilitate the formation of the ester bond.

Direct Fischer-Speier Esterification and its Optimization

The Fischer-Speier esterification is a cornerstone of ester synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. riken.jp In the context of this compound, this involves the direct reaction of 2-aminooctanoic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted under reflux conditions to drive the equilibrium towards the product by removing the water formed.

Optimization of this method often involves exploring different acid catalysts and reaction conditions to maximize yield and minimize side reactions. For instance, the use of a rotary evaporator can facilitate water removal and accelerate the reaction, with one study on the benzylation of octanoic acid achieving high yields in as little as 30 minutes under solvent-free conditions. researchgate.net

Table 1: Comparison of Catalysts for Fischer-Speier Esterification

Catalyst Typical Conditions Advantages Disadvantages
Sulfuric Acid Reflux in excess alcohol Inexpensive, effective Harsh conditions, potential for side reactions
p-Toluenesulfonic Acid Reflux with azeotropic removal of water Milder than sulfuric acid, good yields Requires careful water removal

Activated Ester Formation and Coupling Approaches (e.g., Mixed Anhydrides, Carbodiimide Reagents)

To overcome the equilibrium limitations of direct esterification, methods involving the activation of the carboxylic acid are employed. These approaches enhance the electrophilicity of the carboxyl group, facilitating nucleophilic attack by the alcohol.

Mixed Anhydrides: The mixed anhydride (B1165640) method involves the reaction of an N-protected amino acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine. thieme-connect.deresearchgate.net This forms a highly reactive mixed carboxylic-carbonic anhydride, which then readily reacts with an alcohol to form the desired ester. thieme-connect.de This method is rapid and generally provides high yields. thieme-connect.de However, a potential side reaction is the formation of urethane (B1682113) byproducts, particularly with sterically hindered amino acids. cdnsciencepub.comcdnsciencepub.com The choice of solvent and base is crucial in minimizing this side reaction, with combinations like N-methylpiperidine in dichloromethane (B109758) showing favorable results. cdnsciencepub.comcdnsciencepub.com

Carbodiimide Reagents: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used coupling reagents in peptide synthesis and can be applied to the formation of this compound. peptide.comthieme-connect.de These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol. thieme-connect.de To suppress racemization and the formation of N-acylurea byproducts, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.comekb.eg The resulting OBt active ester is a powerful acylating agent that couples with the alcohol with minimal racemization. peptide.com Water-soluble carbodiimides like EDC are particularly advantageous as the urea (B33335) byproduct can be easily removed by aqueous extraction. peptide.comthieme-connect.de

Protection-Deprotection Strategies for the Amine and Carboxyl Groups

The presence of both a nucleophilic amino group and an electrophilic carboxyl group in 2-aminooctanoic acid necessitates the use of protecting groups to prevent self-polymerization and other undesired side reactions during esterification. nih.govspringernature.com

Amine Protection: The α-amino group is typically protected with groups that can be removed under specific conditions without affecting the newly formed ester bond. Common amine protecting groups include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), the Boc group is stable to many reaction conditions but is readily removed with mild acids like trifluoroacetic acid (TFA). creative-peptides.comlibretexts.org

Benzyloxycarbonyl (Z or Cbz): Introduced using benzyl chloroformate, the Z group is stable to mild acid and base but can be removed by catalytic hydrogenation. ekb.egyoutube.com

Carboxyl Protection: While the goal is to form the benzyl ester, in more complex syntheses involving multiple steps, the carboxyl group might be temporarily protected as another ester, such as a methyl or ethyl ester, which can be selectively cleaved later. youtube.com However, for the direct synthesis of this compound, the primary focus is on protecting the amine. The benzyl group itself can be considered a protecting group for the carboxylic acid, which can be removed by hydrogenolysis to regenerate the free acid if needed.

The strategic selection of orthogonal protecting groups is crucial. Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. springernature.comyoutube.com For example, a Boc-protected amine and a benzyl ester can be deprotected sequentially, with the Boc group removed by acid and the benzyl group by hydrogenation. youtube.com

Modern and Sustainable Synthetic Pathways

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These modern approaches are increasingly being applied to the synthesis of amino acid esters like this compound.

Biocatalytic Synthesis and Enzymatic Esterification/Transesterification

Enzymes, particularly lipases, have emerged as powerful biocatalysts for ester synthesis due to their high selectivity, mild reaction conditions, and environmental compatibility. d-nb.inforsc.org Lipase-catalyzed esterification can be performed through direct esterification of the amino acid with the alcohol or through transesterification of a simpler ester.

In the context of this compound, a lipase (B570770) could be used to catalyze the reaction between 2-aminooctanoic acid and benzyl alcohol. researchgate.net These reactions are often carried out in non-aqueous solvents or solvent-free systems to shift the equilibrium towards ester formation. rsc.orgmdpi.com Studies have shown that lipases, such as those from Candida antarctica (Lipase B), are highly effective for the esterification of various carboxylic acids and alcohols. rsc.orgmdpi.com The choice of lipase is critical, as its activity and specificity can be influenced by the substrates. nih.gov For instance, the enzymatic synthesis of thymol (B1683141) octanoate (B1194180), which involves octanoic acid, showed that Candida antarctica lipase B was the most active among several tested lipases. mdpi.com Immobilization of the enzyme can facilitate its recovery and reuse, further enhancing the sustainability of the process. researchgate.net

Table 2: Key Parameters in Biocatalytic Esterification

Parameter Importance Typical Optimization Strategy
Enzyme Choice Determines reaction rate and selectivity nih.gov Screening of different lipases (e.g., from Candida antarctica, Rhizomucor miehei)
Solvent Affects enzyme activity and reaction equilibrium Use of non-polar organic solvents or solvent-free systems rsc.orgmdpi.com
Water Activity Crucial for maintaining enzyme activity and shifting equilibrium Control of water content, use of molecular sieves mdpi.com
Substrate Ratio Can influence reaction rate and final conversion mdpi.commdpi.com Varying the molar ratio of acid to alcohol

Green Chemistry Approaches (e.g., Solvent-Free, Microwave-Assisted, Flow Chemistry)

The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. ucl.ac.uk These principles are being actively applied to the synthesis of esters.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can sometimes accelerate reaction rates. unesp.brresearchgate.net The direct esterification of carboxylic acids with alcohols, including benzyl alcohol, has been successfully demonstrated under solvent-free conditions, often with the aid of a catalyst and heat or microwave irradiation. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate a wide range of organic reactions, including esterifications. tandfonline.comtandfonline.com The esterification of amino acids can be achieved in minutes with high yields under microwave irradiation, often without significant racemization. tandfonline.comtandfonline.com This technique is compatible with various acid catalysts and can even be performed under solvent-free conditions, making it a highly efficient and green alternative to conventional heating. researchgate.netscirp.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. riken.jprsc.org In a flow system, reactants are continuously pumped through a reactor, which can be a packed bed of a solid catalyst or a heated coil. rsc.orgrsc.org This allows for precise control over reaction parameters like temperature, pressure, and residence time. acs.orgresearchgate.net The synthesis of esters in continuous flow reactors, including those using immobilized lipase biocatalysts, has been demonstrated to achieve high conversions and productivity. riken.jprsc.org This approach is particularly well-suited for industrial-scale production. rsc.org

Asymmetric Synthesis and Chiral Resolution of Enantiomerically Pure this compound

Achieving high enantiomeric purity is essential for the study and application of chiral amino acid esters. The following sections explore three primary strategies: using chiral auxiliaries to direct stereochemistry, employing enantioselective catalysts, and separating racemic mixtures through resolution techniques.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is an enantiomerically pure compound temporarily attached to a non-chiral substrate to guide the formation of a specific stereoisomer. wikipedia.org After the reaction, the auxiliary is removed, leaving the desired enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis. wikipedia.orgnih.gov

Prominent examples of chiral auxiliaries applicable to the synthesis of α-amino acids include:

Evans' Oxazolidinones: These auxiliaries are widely used for their high degree of stereocontrol. The synthesis typically involves acylating the oxazolidinone, followed by a highly diastereoselective alkylation of the enolate to establish the desired stereocenter.

Pseudoephedrine Amides: Pseudoephedrine can be used to form an amide with a carboxylic acid. wikipedia.org Deprotonation followed by alkylation occurs with high diastereoselectivity, directed by the chiral scaffold. wikipedia.org The auxiliary is then cleaved to yield the α-substituted amino acid.

Camphor-Derived Tricycloiminolactones: These have been developed as versatile chiral glycine (B1666218) equivalents. Their enolates undergo stereoselective alkylations, aldol (B89426) reactions, and Michael additions to produce a variety of unnatural α-amino acids. acs.org

BINOL-Based Auxiliaries: Axially chiral BINOL (1,1'-bi-2-naphthol) has been used as an auxiliary for the asymmetric synthesis of uncommon α-amino acids via alkylation of chiral glycine derivatives, achieving diastereomeric excesses ranging from 69% to 86%. wikipedia.org

While these methods offer excellent stereocontrol, they require stoichiometric amounts of the auxiliary, which can be expensive, and involve additional steps for attachment and removal. nih.gov

Enantioselective Catalysis for 2-Aminooctanoate Precursors

Enantioselective catalysis provides a more atom-economical route by using a small, substoichiometric amount of a chiral catalyst to generate large quantities of a single enantiomer. nih.govchimia.ch This approach is central to modern green chemistry.

Key catalytic strategies include:

Asymmetric Hydrogenation: The hydrogenation of α-enamido esters is a powerful method for producing α-amino acids. A prochiral substrate, such as a dehydro-amino acid derivative, is hydrogenated using a transition metal complex (often rhodium or ruthenium) with a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos). chimia.ch This method is known for producing high enantiomeric excesses.

Catalytic Alkylation: Nickel(II) complexes of glycine Schiff bases have emerged as a dominant method for the asymmetric synthesis of custom amino acids. mdpi.com These chiral nucleophilic glycine equivalents can be alkylated with high stereocontrol. mdpi.com For example, a gram-scale nickel-catalyzed coupling to produce a protected amino acid has been reported with 97% enantiomeric excess (ee). nih.gov

Conjugate Addition: The asymmetric conjugate addition of organometallic reagents to N-heterocyclic acceptors like quinolones and pyridones, catalyzed by copper complexes with chiral ligands, provides access to chiral piperidine (B6355638) and tetrahydroquinoline derivatives with excellent yields and enantioselectivities. d-nb.info

The development of new catalysts and the optimization of reaction conditions for specific substrates remain active areas of research. thieme.dedfg.de

Table 1: Examples of Enantioselective Catalytic Reactions for Amino Acid Synthesis

Reaction TypeCatalyst SystemSubstrate TypeProduct TypeReported Enantiomeric Excess (ee)Source
Asymmetric HydrogenationRh-Diphosphine ComplexN-protected dehydro-amino acidsN-protected amino acidsUp to 96% chimia.chorgsyn.org
Asymmetric Cross-CouplingNickel/Chiral Ligandα-chloroglycine esterProtected unnatural α-amino acidsUp to 97% nih.gov
Asymmetric Conjugate AdditionCuI/(R,R)-Ph-BPEN-Cbz-4-quinoloneChiral tetrahydroquinolonesExcellent d-nb.info

Enzymatic Kinetic Resolution and Crystallization-Based Separation

Resolution techniques are used to separate a racemic mixture (a 50:50 mix of enantiomers) into its constituent pure enantiomers. libretexts.org

Enzymatic Kinetic Resolution: This method uses the high stereoselectivity of enzymes. An enzyme, such as a lipase or protease, will selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other unreacted. nih.govresearchgate.net For example, lipases like Candida antarctica lipase A (CAL-A) or Candida antarctica lipase B (CAL-B) can selectively hydrolyze one enantiomer of a racemic amino acid ester. nih.gov This allows for the separation of the unreacted ester (now enantiomerically enriched) from the hydrolyzed amino acid. While this can achieve very high enantiopurity, the maximum theoretical yield for the desired enantiomer is 50%. researchgate.netresearchgate.net

Crystallization-Based Separation (Classical Resolution): This physical separation method involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral amine). orgsyn.orglibretexts.org This creates a mixture of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. libretexts.org After separation, the resolving agent is removed to yield the pure enantiomers of the amino acid.

Derivatization Strategies for Functional Group Modification of this compound

The primary amine and benzyl ester functionalities of this compound serve as reactive sites for chemical modification, enabling the synthesis of a diverse library of analogs.

Acylation, Alkylation, and Arylation of the Amino Group

The nucleophilic primary amino group is a prime target for introducing a wide variety of substituents.

Acylation: This reaction involves treating the amino group with an acyl chloride or anhydride to form an amide. This is a common method for installing functional groups or for protecting the amine during subsequent reaction steps. researchgate.net

Alkylation: The amino group can be alkylated using alkyl halides, although this can sometimes lead to multiple alkylations. byjus.comstudymind.co.uk A more controlled method is reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent to form a secondary amine.

Arylation: The introduction of an aromatic ring onto the nitrogen atom can be achieved via transition-metal-catalyzed reactions like the Buchwald-Hartwig amination. This involves coupling the amine with an aryl halide using a palladium or copper catalyst.

Transesterification and Amidation at the Ester Moiety

The ester group offers another site for structural modification, primarily through substitution of the benzyl alcohol portion.

Transesterification: This process exchanges the benzyl group of the ester with a different alcohol, typically under acidic or basic catalysis. researchgate.netgoogle.comthieme-connect.com For instance, reacting this compound with methanol (B129727) would yield methyl 2-aminooctanoate. Zinc clusters have been reported as effective catalysts for the transesterification of amino acid esters under mild conditions. thieme-connect.com Studies have shown that zinc(II) is significantly more active than cadmium(II) in accelerating transesterification. rsc.org

Amidation (Aminolysis): The ester can be converted into an amide by reacting it with an amine. researchgate.netacs.org This reaction often requires heating or catalysis and produces amides, which are generally more stable to hydrolysis than esters. acs.org Organobase catalysis has been shown to be effective for the amidation of unactivated esters. acs.org

Table 2: Summary of Derivatization Reactions

Functional GroupReactionReagent(s)Product Functional GroupSource
Amino GroupAcylationAcyl chloride, Acid anhydrideAmide
AlkylationAlkyl halide, Aldehyde/Ketone + Reducing AgentSecondary/Tertiary Amine libretexts.org
ArylationAryl halide + Pd/Cu catalystN-Aryl Amine google.com
Ester MoietyTransesterificationAlcohol + Acid/Base/Metal CatalystNew Ester thieme-connect.comrsc.org
AmidationAmineAmide researchgate.netacs.org

Side-Chain Functionalization of Octanoate Derivatives

While direct, selective functionalization of the unactivated C-H bonds on the hexyl side chain of this compound presents a significant synthetic challenge, various methodologies applicable to octanoic acid and its derivatives have been developed. These strategies allow for the introduction of diverse functional groups along the alkyl chain, enabling the synthesis of a wide array of analogs. These modifications can be broadly categorized into transition-metal-catalyzed C-H activation, introduction of unsaturation, halogenation, and oxidation reactions.

Transition-Metal-Catalyzed C-H Functionalization

The direct conversion of C(sp³)–H bonds into C-C or C-heteroatom bonds is a powerful tool for modifying aliphatic chains. Research in this area has demonstrated the feasibility of functionalizing the distal, unactivated positions of long-chain amino acid derivatives.

Palladium-catalyzed reactions, often employing a directing group, have been successful in the arylation of terminal C(sp³)–H bonds. acs.org For instance, long-chain amino acids have been shown to undergo arylation at the terminal methyl group. acs.org While yields and regioselectivity can be variable, this approach provides a direct route to side-chain arylated analogs. acs.org Another strategy involves the use of transient directing groups, which can facilitate the arylation of δ-C(sp³)–H bonds in alkyl amines. rsc.org

Borylation of the γ-position of amines has also been achieved using iridium catalysis, which could be applied to amino acid esters with appropriate substitution. rsc.org These borylated intermediates are versatile and can be further transformed into a variety of other functional groups.

Table 1: Examples of Transition-Metal-Catalyzed Side-Chain Functionalization on Amino Acid Derivatives

Functionalization Catalyst/Reagents Target Position Product Type Reference
Arylation Pd(OAc)₂, Aryl Bromide Terminal CH₃ Arylated Amino Acid acs.org
Arylation Pd(II), Glyoxylic Acid (TDG) δ-C–H δ-Arylated Alkyl Amine rsc.org
Borylation Ir-catalyst, B₂Pin₂ γ-C–H γ-Borylated Amine rsc.org

Introduction of Unsaturation

The synthesis of unsaturated octanoate derivatives provides valuable precursors for further functionalization. Microorganisms such as Pseudomonas oleovorans can produce polyhydroxyalkanoates (PHAs) with unsaturated side chains when fed appropriate substrates. researchgate.netresearchgate.net For example, co-feeding with 10-undecenoic acid and octanoic acid can yield copolymers containing both saturated and terminally unsaturated C8 side chains. researchgate.net These unsaturated polymers can then be subjected to various chemical modifications, including bromination and epoxidation at the double bond. researchgate.net

Chemical synthesis can also yield unsaturated octanoic acid derivatives. For example, starting from (R)-3-hydroxyoctanoic acid, it is possible to synthesize derivatives with double bonds at various positions along the chain. researchgate.net

Halogenation of the Side Chain

Halogenated octanoate derivatives are key intermediates for introducing other functionalities via nucleophilic substitution. The synthesis of 8-bromoethyl octanoate has been reported via a three-step process starting from 1,6-dibromohexane (B150918) and diethyl malonate. google.com This places a reactive bromine atom at the terminal position of the C8 chain.

Furthermore, (R)-3-hydroxyoctanoic acid can be converted into various halo-derivatives, including benzyl esters with a halogen at the C3 position. researchgate.net These halogenated compounds serve as building blocks for more complex analogs. researchgate.net

Table 2: Synthesis of Halogenated Octanoate Derivatives

Starting Material Reagents Product Functional Group Position Reference
1,6-Dibromohexane 1. Diethyl malonate, 2. H⁺/H₂O, Δ, 3. Ethanol/H⁺ 8-Bromoethyl octanoate C8 google.com
(R)-3-Hydroxyoctanoic acid benzyl ester (e.g., Deoxofluor) (R)-3-Fluoro-octanoic acid benzyl ester C3 researchgate.net

Oxidation and Hydroxylation

Introducing oxygen-containing functional groups, such as hydroxyl or keto groups, onto the octanoate side chain significantly alters the polarity and reactivity of the molecule.

Enzymatic Hydroxylation

Enzymatic methods offer high selectivity for functionalizing non-activated carbons. ocl-journal.org Cytochrome P450 monooxygenases, for instance, can catalyze the hydroxylation of fatty acids at specific positions. ocl-journal.org While direct application to this compound would need to be investigated, the principle of enzymatic hydroxylation of long alkyl chains is well-established. ocl-journal.org

Chemical Oxidation and Hydroxylation

Chemical methods can also be employed to introduce hydroxyl groups. A common strategy involves the epoxidation of an unsaturated precursor followed by ring-opening. For example, methyl oleate (B1233923) (an 18-carbon unsaturated ester) can be epoxidized and subsequently reacted with octanoic acid to yield a branched α-hydroxy ester derivative. google.com A similar strategy could be envisioned for an unsaturated derivative of this compound.

The synthesis of keto-derivatives of octanoic acid has also been demonstrated, for example, by oxidation of (R)-3-hydroxyoctanoic acid to produce methyl 3-oxooctanoate. researchgate.net Iron nanocomposites have been used to catalyze the oxidation of alkenes to α-keto acids, which could be another route to functionalized octanoate precursors. organic-chemistry.org Nonheme iron complexes using H₂O₂ as an oxidant have shown promise in the side-chain oxidation of aliphatic amino acid derivatives, though competition between Cα-H and side-chain oxidation can occur. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(R)-3-Hydroxyoctanoic acid
1,6-Dibromohexane
10-Undecenoic acid
8-Bromoethyl octanoate
B₂Pin₂ (Bis(pinacolato)diboron)
Diethyl malonate
(R)-3-Fluoro-octanoic acid benzyl ester
Glyoxylic acid
Methyl 3-oxooctanoate
Methyl oleate

Structural Elucidation and Conformational Analysis of Benzyl 2 Aminooctanoate

Advanced Spectroscopic Characterization Techniques

A combination of sophisticated spectroscopic methods would be essential to determine the connectivity and spatial arrangement of atoms in Benzyl (B1604629) 2-aminooctanoate.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, NOESY, COSY, HSQC, HMBC)

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. While specific experimental spectra for Benzyl 2-aminooctanoate are not readily found, the expected chemical shifts can be predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons of the benzyl group would likely appear as a multiplet in the range of δ 7.3-7.4 ppm. The benzylic protons (-CH₂-) would be expected around δ 5.1 ppm. The proton on the α-carbon (the carbon attached to the amino and carboxyl groups) would likely resonate around δ 3.5-4.0 ppm. The methylene (B1212753) groups of the octanoate (B1194180) chain would produce a series of multiplets in the upfield region, typically between δ 1.2-1.8 ppm, with the terminal methyl group appearing as a triplet around δ 0.9 ppm. The amino group protons (-NH₂) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the ester would be the most downfield signal, expected around δ 170-175 ppm. The aromatic carbons of the benzyl group would appear in the δ 128-136 ppm region. The benzylic carbon is anticipated around δ 66-68 ppm, and the α-carbon of the amino acid moiety would likely be in the δ 50-60 ppm range. The carbons of the alkyl chain would resonate in the upfield region of the spectrum.

2D-NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the α-proton and the protons on the adjacent methylene group of the octanoate chain, and sequentially along the chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): For chiral this compound, NOESY would provide information about the through-space proximity of protons, which is invaluable for determining the molecule's preferred conformation in solution.

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~173
Aromatic C (quaternary)-~136
Aromatic CH~7.35 (m)~128
Benzylic CH₂~5.15 (s)~67
α-CH~3.6 (t)~55
CH₂ (octyl chain)~1.2-1.7 (m)~22-34
Terminal CH₃~0.9 (t)~14
NH₂variable-

Note: These are predicted values and may differ from experimental data. 'm' denotes multiplet, 's' singlet, and 't' triplet.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

HRMS would be employed to determine the precise molecular weight of this compound and to deduce its elemental composition. The expected exact mass for the molecular ion [M+H]⁺ of this compound (C₁₅H₂₃NO₂) is 266.1756.

The fragmentation pathway in tandem mass spectrometry (MS/MS) would provide further structural confirmation. Key fragmentation patterns would be expected to involve the cleavage of the ester bond and fragmentation of the alkyl chain.

Hypothetical Fragmentation Pathway of this compound:

Fragment Ion (m/z) Proposed Structure/Loss
266.1756[M+H]⁺
159.1283Loss of benzyl alcohol
108.0578Benzyl alcohol cation
91.0548Tropylium ion (from benzyl group)

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group Identification and Vibrational Modes

FTIR and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by probing their vibrational modes.

Expected Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H (amine)Stretching3400-3250 (broad)3400-3250 (weak)
C-H (aromatic)Stretching3100-30003100-3000 (strong)
C-H (aliphatic)Stretching3000-28503000-2850 (strong)
C=O (ester)Stretching~1735 (strong)~1735 (weak)
C=C (aromatic)Stretching~1600, ~1450~1600, ~1450 (strong)
C-O (ester)Stretching1300-10001300-1000 (weak)
N-H (amine)Bending1650-15801650-1580 (moderate)

Circular Dichroism (CD) Spectroscopy for Chiral this compound and Conformational Insights

For an enantiomerically pure sample of this compound (e.g., (S)-Benzyl 2-aminooctanoate or (R)-Benzyl 2-aminooctanoate), Circular Dichroism (CD) spectroscopy would be a powerful tool for investigating its solution-state conformation. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including the secondary structure of peptides and the conformation of small molecules. For chiral this compound, CD could be used to study how the spatial arrangement of the benzyl and octanoyl groups changes in different solvent environments or upon binding to a biological target. However, no experimental CD data for this specific compound has been reported in the literature.

Solid-State Structure Determination via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, no experimental solid-state structural data is available.

Computational Approaches to Conformational Landscape and Energetics

In the absence of extensive experimental data, computational chemistry provides a valuable avenue for exploring the conformational landscape and energetics of this compound. Using methods such as molecular mechanics (MM) or more accurate quantum mechanical (QM) calculations like Density Functional Theory (DFT), a systematic conformational search could be performed. This would involve rotating the rotatable bonds in the molecule (e.g., around the Cα-Cβ bond, the C-O ester bond, and the C-N bond) to generate a large number of possible conformers. The energy of each conformer would then be calculated to identify the low-energy, and therefore most probable, conformations. Such studies would offer insights into the molecule's flexibility and the relative populations of different shapes it can adopt in the gas phase or in solution (with the inclusion of a solvent model). This information is critical for understanding its physical properties and how it might interact with other molecules.

Molecular Mechanics and Dynamics Simulations for Conformational Preferences

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational space of flexible molecules like this compound. These methods rely on classical physics and empirical force fields to calculate the potential energy of a system of atoms.

Molecular mechanics focuses on finding stable conformations by minimizing the potential energy of the molecule. The force field is a set of parameters that describes the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). For esters and amino acids, well-established force fields such as MM4 or GROMACS are often employed. acs.orgacs.org By systematically rotating the rotatable bonds within the this compound molecule—specifically around the Cα-C(O), C(O)-O, O-CH₂, and the various C-C bonds of the octyl chain—a potential energy surface can be mapped. The low-energy regions on this surface correspond to the most stable or preferred conformations of the molecule.

Table 1: Illustrative Conformational Analysis Data from Molecular Mechanics

Dihedral Angle Description Predicted Stable Conformations (Energy Minima)
Cα - C(O) - O - CH₂ Ester Linkage Trans (~180°) favored over Cis (~0°)
N - Cα - C(O) - O Amino Acid Backbone Multiple low-energy staggered conformations
O - CH₂ - C(phenyl) Benzyl Group Orientation Perpendicular and parallel orientations relative to the ester plane

This table presents hypothetical data based on typical results for similar amino acid esters.

Quantum Chemical Calculations for Optimized Geometries and Energy Minima

For a more accurate description of the electronic structure and energetics of this compound, quantum chemical calculations are employed. Methods like Density Functional Theory (DFT) with functionals such as B3LYP or ωB97X-D, and ab initio methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a more rigorous treatment of the molecule's electronic distribution. beilstein-journals.orgnih.gov

These calculations are used to find the optimized geometries of the various conformers identified through molecular mechanics. An optimized geometry corresponds to a minimum on the potential energy surface, where the forces on all atoms are zero. For each optimized conformer, quantum chemical calculations can provide highly accurate relative energies, allowing for a precise ranking of their stability. nih.gov

Table 2: Illustrative Data from Quantum Chemical Calculations (DFT/ωB97X-D/aug-cc-pVTZ)

Conformer Relative Energy (kcal/mol) Dipole Moment (Debye) Key Stabilizing Interactions
Global Minimum 0.00 2.1 Intramolecular hydrogen bond (NH₂•••O=C)
Conformer 2 1.5 3.5 Extended octyl chain, minimal steric hindrance

This table presents hypothetical but scientifically plausible data for this compound, based on published studies of similar molecules. beilstein-journals.orgnih.gov

Mechanistic Studies and Reaction Pathways Involving Benzyl 2 Aminooctanoate

Investigation of Ester Hydrolysis and Formation Mechanisms

The formation of Benzyl (B1604629) 2-aminooctanoate typically proceeds via the esterification of 2-aminooctanoic acid with benzyl alcohol. This reaction is generally catalyzed by acids, such as sulfuric acid or p-toluenesulfonic acid, and often requires heating under reflux to drive the equilibrium towards the product ester. The reverse reaction, ester hydrolysis, can be initiated by either an acid or a base, with each pathway proceeding through distinct mechanisms as classified by Ingold. ucoz.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of benzyl esters can follow two primary pathways: the bimolecular acyl-oxygen cleavage (AAC2) and the unimolecular alkyl-oxygen cleavage (AAL1). ucoz.com

AAC2 Mechanism: This is a common pathway for the hydrolysis of most esters. ucoz.com The reaction begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. This forms a tetrahedral intermediate. Subsequent proton transfer and elimination of benzyl alcohol yield the protonated carboxylic acid. libretexts.org This mechanism is the microscopic reverse of Fischer esterification. libretexts.org

AAL1 Mechanism: This pathway becomes significant when the alkyl group (R') of the ester can form a stable carbocation. ucoz.com Given that the benzyl group can form a relatively stable benzylic carbocation, this mechanism is plausible for Benzyl 2-aminooctanoate, particularly in concentrated acids. ucoz.com This pathway involves the protonation of the ester's ether oxygen, followed by the departure of the benzyl group as a carbocation, which is then captured by water.

MechanismCatalystKey FeaturesRelevance to this compound
AAC2 AcidBimolecular, acyl-oxygen cleavage, reversible, tetrahedral intermediate. ucoz.comlibretexts.orgCommon pathway in dilute acid. ucoz.com
AAL1 AcidUnimolecular, alkyl-oxygen cleavage, reversible, involves stable carbocation. ucoz.comPlausible due to the stability of the benzyl carbocation, especially in concentrated acid. ucoz.com
BAC2 BaseBimolecular, acyl-oxygen cleavage, irreversible, tetrahedral intermediate. ucoz.comyoutube.comThe standard pathway for hydrolysis in basic solutions (saponification). chemguide.co.uk

Reactivity and Selectivity of the Amino Group in Complex Reaction Environments

The primary amino group at the α-position of this compound is a key site of reactivity. As a nucleophile, it can participate in several common organic reactions. However, its reactivity can also pose a challenge in complex syntheses, often necessitating the use of protecting groups to ensure selectivity. libretexts.org

Common reactions involving the amino group include:

Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form stable amide linkages. This reaction is fundamental in peptide synthesis. The resulting amide is significantly less nucleophilic than the original amine. libretexts.org

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. Controlling the degree of alkylation can be challenging.

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of an imine (Schiff base).

In the context of multi-step synthesis, achieving selectivity is paramount. For instance, if a reaction is intended for the ester moiety, the more nucleophilic amino group must be "protected." libretexts.org A common strategy is protonation in a highly acidic medium, which converts the amine into a non-nucleophilic ammonium (B1175870) salt. libretexts.org Alternatively, the amine can be temporarily converted into an amide or carbamate, which can be removed later in the synthetic sequence. libretexts.org

Reaction TypeReagent ClassFunctional Group FormedMechanistic Notes
Acylation Acyl Halides, AnhydridesAmideNucleophilic acyl substitution. Reduces the nucleophilicity of the nitrogen atom. libretexts.org
Alkylation Alkyl HalidesSecondary/Tertiary AmineNucleophilic substitution (SN2). Can be difficult to control mono-alkylation.
Schiff Base Formation Aldehydes, KetonesImineNucleophilic addition to the carbonyl followed by dehydration.
Protonation (Protection) Strong AcidAmmonium SaltRenders the nitrogen non-nucleophilic, but limits reactions to acid-stable conditions. libretexts.org

Kinetic and Thermodynamic Aspects of Derivatization Reactions

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles. For derivatization reactions, such as the acylation of the amino group, the reaction is typically rapid and thermodynamically favorable due to the formation of a stable amide bond.

In enzyme-catalyzed reactions, such as enzymatic esterification or hydrolysis, the kinetics are often described by the Michaelis-Menten model. This model helps in predicting substrate conversion rates based on enzyme and substrate concentrations. Key parameters that can be optimized to influence reaction kinetics include:

Temperature: Increasing temperature generally increases the reaction rate until a point where the enzyme begins to denature. For many lipases, the optimal temperature range is between 30–50°C.

Solvent: In non-aqueous environments used for synthesis, hydrophobic solvents like toluene (B28343) are often preferred to minimize water interference and shift the equilibrium towards ester formation.

Molar Ratio of Reactants: In ester synthesis, using an excess of one reactant (e.g., the alcohol) can drive the reaction equilibrium towards the product side.

Thermodynamically, the hydrolysis of the ester is generally favored in aqueous solutions, while synthesis is favored in non-aqueous media where water activity is low. The benzyl group, being bulky, can sterically influence the approach of nucleophiles or the binding orientation within an enzyme's active site, thereby affecting both the kinetics and thermodynamics of the reaction.

Mechanisms of Chiral Inversion and Racemization

When this compound is in a chirally pure form (either L- or D-), it has the potential to undergo chiral inversion or racemization, a process where one enantiomer converts into its mirror image. wikipedia.org This phenomenon is well-documented for α-amino acids and other chiral molecules like 2-arylpropionic acid NSAIDs (e.g., ibuprofen). wikipedia.orgnih.gov

The most common mechanism for in vivo chiral inversion is enzyme-mediated and involves several steps: wikipedia.org

Stereoselective Activation: The process often begins with the formation of a thioester by reacting with coenzyme A (CoA) in an ATP-dependent reaction. This step is typically stereoselective; for example, in many NSAIDs, only the (R)-enantiomer forms the thioester. wikipedia.orgnih.gov

Epimerization/Racemization: An enzyme, such as an epimerase or racemase, then acts on the CoA-thioester. wikipedia.org It abstracts the acidic α-proton to form a planar enolate intermediate, which can then be re-protonated from either face, leading to inversion of the stereocenter.

Hydrolysis: The resulting thioester is hydrolyzed by a hydrolase or thioesterase to release the inverted carboxylic acid. wikipedia.org

While this specific pathway has not been explicitly documented for this compound, it represents the principal biochemical mechanism by which chiral inversion of α-substituted carboxylic acids occurs. wikipedia.orgnih.gov The process is dependent on the presence of specific enzymes and cofactors (CoA, ATP) and is often unidirectional. wikipedia.orgnih.gov Non-enzymatic racemization can also occur under harsh conditions (e.g., strong base or heat) via deprotonation-reprotonation at the α-carbon, but this is generally less common under physiological conditions.

Mechanistic Probes for Enzyme-Catalyzed Reactions (e.g., esterases, lipases in in vitro systems)

This compound is an excellent substrate for studying the mechanisms of hydrolytic enzymes like esterases and lipases in vitro. These enzymes, which belong to the serine hydrolase family, catalyze both the hydrolysis and synthesis of ester bonds. jmbfs.orgnih.gov

There is a subtle distinction between these enzymes based on substrate preference: esterases typically hydrolyze esters with short-chain fatty acids (≤10 carbons), while lipases act on esters of long-chain fatty acids (≥10 carbons) and are activated at oil-water interfaces. jmbfs.org With its C8 acyl chain, 2-aminooctanoic acid falls at the borderline, making its benzyl ester a useful tool to probe the selectivity of different hydrolases. jmbfs.orgnih.gov

Probing Substrate Specificity: By comparing the rate of hydrolysis of this compound with other esters (e.g., those with shorter or longer acyl chains, or different alcohol moieties like methyl or ethyl esters), researchers can map the substrate specificity of a given enzyme. The bulky benzyl group can enhance affinity for enzymes with suitable aromatic-binding pockets, such as certain carboxylesterases.

Investigating Enantioselectivity: Using enantiomerically pure (R)- or (S)-Benzyl 2-aminooctanoate allows for the determination of an enzyme's enantioselectivity—its preference for hydrolyzing one enantiomer over the other. This is crucial for applications in kinetic resolution.

Mechanistic Studies: In research on related compounds like dibenzyl L-glutamate, lipases and esterases have been screened for their ability to selectively hydrolyze one of the two ester groups (α- vs. γ-ester). frontiersin.org Although this compound has only one ester group, its dual functionality (amine and ester) makes it a candidate for studying how enzymes discriminate between different reactive sites. Control reactions without an enzyme are essential to distinguish between enzymatic and non-enzymatic chemical hydrolysis, which can be significant at certain pH values. frontiersin.org For example, studies on α-benzyl L-glutamine showed that enzymatic reactions were highly selective for the amide group over the benzyl ester. frontiersin.org

Theoretical and Computational Chemistry of Benzyl 2 Aminooctanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For Benzyl (B1604629) 2-aminooctanoate, these methods can map out its chemical behavior and properties.

While specific DFT studies on Benzyl 2-aminooctanoate are not available, this methodology is a powerful tool for exploring its reaction mechanisms. DFT could be used to model key chemical transformations, such as the hydrolysis of the benzyl ester or reactions involving the amine group.

For instance, a hypothetical DFT study on the acid-catalyzed hydrolysis of this compound would involve calculating the energies of reactants, intermediates, and products. The process would likely proceed through a tetrahedral intermediate, and DFT calculations could determine the energy barriers (activation energies) for both the formation and breakdown of this intermediate. This would reveal the rate-determining step of the reaction and provide insights into the reaction kinetics.

Table 1: Hypothetical DFT-Calculated Energies for the Hydrolysis of this compound

Species Description Relative Energy (kJ/mol)
Reactants This compound + H₃O⁺ 0
Transition State 1 Formation of the tetrahedral intermediate +55
Intermediate Protonated tetrahedral intermediate +20
Transition State 2 Cleavage of the C-O bond to release benzyl alcohol +70
Products 2-Aminooctanoic acid + Benzyl alcohol + H⁺ -15

Note: The data in this table is illustrative and not derived from actual experimental or computational results.

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule based on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the electron-rich amino group and the benzene (B151609) ring, making these sites susceptible to electrophilic attack. The LUMO would likely be centered on the carbonyl carbon of the ester group, indicating its susceptibility to nucleophilic attack.

An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. For this compound, the ESP map would show negative potential (red) around the oxygen atoms of the ester and the nitrogen of the amine, indicating regions with high electron density that are attractive to electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the amine group and the benzylic protons, highlighting areas prone to nucleophilic interaction.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in in vitro or theoretical models only)

Molecular docking and dynamics simulations are instrumental in predicting how a ligand like this compound might interact with a biological target, such as an enzyme.

Molecular docking could be used to predict the preferred orientation of this compound within the active site of a hypothetical enzyme, for example, a lipase (B570770) or protease. The docking algorithm would score different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity.

In a hypothetical docking simulation with a lipase, the octanoyl chain would likely occupy a hydrophobic pocket in the enzyme's active site. The amino group and ester functionality could form hydrogen bonds with key amino acid residues, such as serine, histidine, or aspartate, which are common in the catalytic triads of these enzymes.

Computational screening, or virtual screening, could be employed to test this compound against a library of theoretical receptor models. This high-throughput method can help identify potential biological targets for the compound. The screening would assess the binding affinity of this compound to various receptors, prioritizing those with the most favorable binding energies for further investigation. This approach is particularly useful in the early stages of drug discovery for identifying potential leads.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs (focused on in vitro activities or theoretical properties)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, a QSAR model could be developed to predict a specific in vitro activity, such as enzyme inhibition or receptor binding affinity.

To build a QSAR model, a series of analogs would be synthesized by modifying the structure of this compound, for example, by varying the length of the alkyl chain or substituting the benzene ring. The biological activity of these analogs would be measured in vitro. Then, various molecular descriptors (e.g., lipophilicity (logP), molar refractivity, electronic parameters) would be calculated for each analog. Statistical methods, such as multiple linear regression or partial least squares, would then be used to create an equation that correlates the descriptors with the observed activity.

Table 2: Hypothetical QSAR Data for Benzyl 2-aminoalkanoate Analogs

Analog (R group) logP Molar Refractivity Observed Activity (IC₅₀, µM) Predicted Activity (IC₅₀, µM)
Hexyl (C₆H₁₃) 3.2 85.1 15.2 14.8
Heptyl (C₇H₁₅) 3.7 89.7 10.5 11.2
Octyl (C₈H₁₇) 4.2 94.3 5.1 5.5
Nonyl (C₉H₁₉) 4.7 98.9 8.9 9.3

Note: The data in this table is illustrative and not derived from actual experimental or computational results. The QSAR model is hypothetical.

This model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Prediction of Spectroscopic Parameters and Spectroscopic Signature Characterization

The elucidation of the molecular structure and electronic properties of this compound is significantly enhanced through the use of computational chemistry. Theoretical predictions of its spectroscopic parameters provide a powerful complement to experimental data, aiding in the assignment of spectral features and offering insights into the compound's conformational landscape and electronic transitions. Density Functional Theory (DFT) has emerged as a robust method for these predictions, offering a favorable balance between computational cost and accuracy.

Methodologies such as DFT, often employing functionals like B3LYP or PBE1PBE, are utilized to perform geometry optimization of the this compound molecule. academie-sciences.fr Following optimization, the prediction of various spectroscopic parameters can be undertaken. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com This approach has proven effective in predicting both ¹H and ¹³C NMR spectra for a range of organic molecules. mdpi.comscielo.br

Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectroscopy are calculated from the second derivatives of the energy with respect to the nuclear coordinates. These theoretical frequencies help in the assignment of experimental vibrational bands to specific functional group motions within the molecule. For the prediction of electronic spectra, Time-Dependent DFT (TD-DFT) is the standard method used to calculate the energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. mdpi.comresearchgate.net

The comparison between theoretically predicted spectra and experimental data is a critical step. A strong correlation between the two not only validates the computational model but also allows for a more detailed interpretation of the experimental results. researchgate.net For example, experimental IR spectra show characteristic peaks for this compound near 1730 cm⁻¹ (ester C=O stretch) and 3350 cm⁻¹ (amine N-H stretch). Computational predictions can precisely assign these vibrations and identify others that may be less obvious in the experimental spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts

The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using the GIAO method. The predicted values, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a basis for the assignment of the experimental NMR signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Aromatic-H 7.30 - 7.45
Benzyl-CH₂ 5.15
α-CH 3.60
β-CH₂ 1.50 - 1.65
Other CH₂ 1.25 - 1.40
Terminal CH₃ 0.88
NH₂ 1.70

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O) 174.5
Aromatic-C (quaternary) 136.0
Aromatic-CH 128.0 - 129.0
Benzyl-CH₂ 67.0
α-CH 55.0
Methylene (B1212753) chain (CH₂) 22.0 - 34.0
Terminal CH₃ 14.0

Predicted Vibrational Frequencies (IR and Raman)

The vibrational frequencies of this compound can be predicted through DFT calculations. These calculations help in understanding the vibrational modes of the molecule.

Table 3: Predicted IR Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch 3350 - 3450
C-H Stretch (aromatic) 3030 - 3100
C-H Stretch (aliphatic) 2850 - 2960
C=O Stretch (ester) 1735
C=C Stretch (aromatic) 1450 - 1600
C-N Stretch 1200 - 1250
C-O Stretch 1150 - 1200

Predicted UV-Vis Absorption Maxima

TD-DFT calculations can predict the electronic transitions and corresponding absorption maxima (λmax) in the UV-Vis spectrum of this compound. These transitions are typically associated with the π-systems of the benzene ring and the carbonyl group.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λmax (nm) Oscillator Strength (f)
π → π* (Benzene Ring) ~260 > 0.01
n → π* (Carbonyl) ~220 < 0.01

Exploration of Functional Applications and Research Utility Excluding Clinical Human Use

Role as a Chiral Building Block in Advanced Organic Synthesis

The inherent chirality of Benzyl (B1604629) 2-aminooctanoate, derived from the natural amino acid pool, makes it a valuable starting material for asymmetric synthesis. The stereocenter at the alpha-carbon can be used to introduce specific three-dimensional arrangements in target molecules, a critical aspect in the synthesis of bioactive compounds and specialized chemical entities.

Chiral amino acids and their esters are fundamental building blocks in the total synthesis of complex natural products. nih.gov The benzyl ester of an amino acid, such as in Benzyl 2-aminooctanoate, serves as a convenient protecting group for the carboxylic acid functionality, which can be selectively removed under mild conditions, often through hydrogenolysis. This allows for the sequential formation of amide bonds or other modifications at the C-terminus. The octyl side chain, while not a common feature in many natural products, could be envisioned as a precursor to a longer alkyl chain or a site for further functionalization through C-H activation or other synthetic transformations.

For instance, in the synthesis of certain macrocyclic alkaloids or polyketide-peptide hybrids, a long-chain amino acid derivative could be incorporated to impart specific conformational constraints or to serve as a lipophilic anchor. The general strategy would involve coupling the N-protected this compound with another chiral fragment, followed by a series of transformations to elaborate the carbon skeleton and, finally, deprotection and cyclization. The chirality of the amino acid would guide the stereochemical outcome of subsequent reactions. nih.gov

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. The incorporation of non-natural amino acids, like a derivative of 2-aminooctanoic acid, is a common strategy in the design of peptidomimetics. The long alkyl chain of this compound can introduce hydrophobicity and influence the secondary structure of the resulting peptidomimetic.

The synthesis of such molecules often involves standard solid-phase or solution-phase peptide coupling techniques, where the benzyl ester of the amino acid can be utilized as the C-terminal residue. nih.gov The octyl side chain could potentially interact with hydrophobic pockets in target proteins or influence the self-assembly of the resulting oligomers into defined nanostructures.

Potential Peptidomimetic Structural Motifs Incorporating a 2-Aminooctanoate Residue Rationale for Inclusion Synthetic Approach
Aza-peptidesReplacement of the α-carbon with a nitrogen atom to enhance proteolytic stability.Acylation of a hydrazine (B178648) derivative with an activated this compound.
Peptoids (N-substituted glycines)Shifting the side chain from the α-carbon to the amide nitrogen to increase conformational flexibility and protease resistance.Sub-monomer synthesis involving acylation of a primary amine with a haloacetic acid, followed by displacement with octylamine.
β-PeptidesHomologation of the amino acid backbone to create novel secondary structures.Synthesis of β-aminooctanoic acid followed by standard peptide coupling.

This table presents hypothetical peptidomimetic structures and the rationale for including a residue derived from 2-aminooctanoic acid.

Alpha-amino esters are versatile precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net The amino and ester functionalities of this compound can participate in various cyclization reactions to form rings of different sizes.

For example, condensation of this compound with a 1,3-dicarbonyl compound could lead to the formation of substituted dihydropyridines or piperidines. Alternatively, reaction with isocyanates or isothiocyanates could yield hydantoins or thiohydantoins, respectively. The octyl side chain would be incorporated as a substituent on the resulting heterocyclic ring, potentially influencing its biological activity or physical properties. The synthesis of complex pyrrolidines and other polycyclic scaffolds has been achieved starting from aminoalkynes derived from amino acids.

Application in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both an amine and a carboxylic ester, makes it a potential monomer for the synthesis of various polymers. The long alkyl chain is expected to impart unique properties to these materials.

Amino acid-based polymers are of great interest due to their potential biocompatibility and biodegradability. nih.govnih.gov this compound could, in principle, be used as a monomer in the synthesis of specialty polyamides, polyesters, and polyurethanes.

Polyamides: After deprotection of the benzyl ester to the free carboxylic acid, the resulting amino acid could undergo self-condensation to form a polyamide. Alternatively, it could be copolymerized with other diamines or dicarboxylic acids to create polyamides with tailored properties. The octyl side chain would likely decrease the crystallinity and melting point of the polymer while increasing its hydrophobicity and solubility in organic solvents. nih.gov

Polyesters: The amino group of this compound could be protected, and the benzyl ester could be transesterified with a diol to form a polyester (B1180765). More commonly, the corresponding amino alcohol (derived from the reduction of the carboxylic acid) could be used in polycondensation reactions. The long alkyl side chain would act as an internal plasticizer, leading to more flexible and less rigid polyester materials.

Polyurethanes: The amino group of this compound can react with isocyanates to form urea (B33335) linkages, or the corresponding amino alcohol can react with diisocyanates to form urethane (B1682113) linkages. The incorporation of the long C8 side chain would introduce soft segments into the polyurethane backbone, influencing its elastomeric properties. nih.gov

Polymer Type Potential Monomer Derived from this compound Anticipated Influence of the Octyl Side Chain
Polyamide2-Aminooctanoic acidIncreased hydrophobicity, lower melting point, enhanced solubility in organic solvents.
Polyester2-(Protected-amino)octanoic acid benzyl ester or 2-aminooctanolIncreased flexibility, lower glass transition temperature, internal plasticization.
Polyurethane2-AminooctanolIntroduction of soft segments, enhanced elastomeric properties.

This table outlines the potential use of this compound derivatives as monomers and the expected impact of the C8 side chain on the resulting polymer properties.

The structure of this compound, with a polar amino acid head group and a nonpolar octyl tail, is characteristic of a cationic surfactant (upon protonation of the amino group). Amino acid-based surfactants are gaining attention as they are often derived from renewable resources and can be biodegradable. ub.edu

The octyl chain provides sufficient hydrophobicity for the molecule to adsorb at interfaces, such as air-water or oil-water, thereby reducing surface tension. The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles in solution. For surfactants with an eight-carbon alkyl chain, the CMC is typically in the millimolar range.

Surfactant Property Predicted Behavior of this compound Basis for Prediction
Surface Tension ReductionSignificant reduction at the air-water interface.Amphiphilic structure with a hydrophobic C8 chain and a polar head group.
Critical Micelle Concentration (CMC)Expected to be in the millimolar range.Based on the behavior of other C8-chain surfactants. oup.com
Emulsifying AbilityCapable of stabilizing oil-in-water or water-in-oil emulsions.Adsorption at the oil-water interface, reducing interfacial tension.

This table summarizes the predicted surfactant properties of this compound based on its molecular structure and data from analogous compounds.

Biological Activity in Model Systems and In Vitro Studies (Strictly Mechanistic/Discovery-Oriented)

Enzyme Inhibition and Activation Studies In Vitro (e.g., esterases, lipases, proteases, glycosidases)

There is no specific information available concerning the in vitro enzyme inhibition or activation profile of this compound.

However, research on analogous structures suggests that benzyl esters and amino acid derivatives can modulate the activity of various enzymes. For instance, 2-benzyl-3,4-iminobutanoic acid has been identified as a competitive inhibitor of carboxypeptidase A nih.gov. In the realm of lipase (B570770) inhibition, certain plant extracts containing benzyl derivatives have been shown to inhibit lipase activity in vitro nih.gov. A notable example is the dose-dependent inhibition of porcine pancreatic lipase by the extract CT-II from Nomame Herba nih.gov. Additionally, the enzymatic synthesis of benzyl butyrate (B1204436) mediated by lipases indicates an interaction between these enzymes and benzyl esters, although this is in the context of synthesis rather than inhibition researchgate.net. These examples suggest that the benzyl moiety, as a component of a larger molecule, can play a role in interactions with enzyme active sites.

Antimicrobial Activity against Specific Microbial Strains In Vitro (e.g., bacterial or fungal growth inhibition in culture models)

No studies were found that specifically detail the in vitro antimicrobial activity of this compound.

Nevertheless, the broader classes of benzyl derivatives and amino acid esters are known to possess antimicrobial properties. Amphiphilic derivatives of α-amino acids, a category that includes this compound, have been synthesized and evaluated for their antimicrobial effects uctm.edu. It is understood that cationic amphiphiles containing amino acid head groups can interact with and disrupt microbial cell membranes uctm.edu. For example, certain O-benzyl derivatives have exhibited significant antimicrobial activity against a range of microorganisms, including bacteria and yeasts researchgate.net.

Furthermore, benzyl bromide derivatives have demonstrated potent antibacterial and antifungal activities nih.gov. These compounds were found to be effective against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, as well as the fungal species Candida albicans and Candida krusei nih.gov. Benzyl benzoate (B1203000) has also been reported to exhibit moderate antibacterial activity against Bacillus cereus, Escherichia coli, and Staphylococcus aureus ugm.ac.id. In a related study, amphiphilic aromatic amino alcohols showed significant inhibitory effects against the fungal strains Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans nih.gov. These findings collectively suggest that the combination of a benzyl group and an amino acid structure, as found in this compound, has the potential for antimicrobial activity.

Table 1: Examples of Antimicrobial Activity of Related Benzyl Compounds
Compound/Derivative ClassMicrobial StrainActivityReference
Benzyl bromide derivativesS. aureus, S. pyogenes, E. faecalisStrong antibacterial nih.gov
Benzyl bromide derivativesC. albicans, C. kruseiHighly effective antifungal nih.gov
Benzyl benzoateB. cereusModerate antibacterial ugm.ac.id
Amphiphilic aromatic amino alcoholsT. rubrum, T. mentagrophytes, C. albicansMarked inhibition nih.gov

This table is for illustrative purposes based on related compounds and does not represent data for this compound.

Antioxidant Potential in Cell-Free Assays or Non-Mammalian Cell Culture Models

There is no available research on the antioxidant potential of this compound as determined by cell-free assays or in non-mammalian cell culture models.

The evaluation of antioxidant activity is a standard procedure in the characterization of novel chemical compounds. A variety of in vitro methods are commonly used for this purpose, including assays based on the scavenging of stable free radicals like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or the assessment of protective effects in cellular systems mdpi.com. While these methodologies are well-established, they have not been applied to the study of this compound.

Receptor Binding Assays In Vitro and their Mechanistic Interpretation (without pharmacological implications for human use)

No in vitro receptor binding assays for this compound have been reported in the scientific literature.

However, studies on other benzyl-containing molecules have revealed affinities for various biological receptors. For instance, research on benzyl derivatives isolated from the fungus Eurotium repens demonstrated that some of these compounds have a notable binding affinity for human opioid and cannabinoid receptors nih.gov. In a similar vein, N-benzyltryptamines have been synthesized and assessed for their binding and functional activity at human 5-HT2 receptor subtypes plos.orgresearchgate.net. Such studies often employ radioligand displacement assays to quantify the binding affinity of the compounds for their target receptors nih.gov. Although these results are specific to the molecules tested, they underscore the potential of the benzyl group as a key structural element for receptor interaction. The capacity of this compound to bind to specific receptors is a subject that awaits future investigation.

Table 2: Examples of Receptor Binding Affinity of Related Benzyl Derivatives
Compound ClassReceptor(s)FindingReference
Benzyl derivatives from Eurotium repensHuman opioid and cannabinoid receptorsGood binding affinity nih.gov
N-benzyltryptaminesHuman 5-HT2 receptor subtypesVariable affinities, some in the nanomolar range plos.orgresearchgate.net

This table is for illustrative purposes based on related compounds and does not represent data for this compound.

Use as a Chemical Probe or Analytical Standard in Research

There is no indication in the reviewed literature that this compound is utilized as a chemical probe or an analytical standard in scientific research.

A chemical probe is a small molecule designed for the study of biological systems, typically through selective interaction with a specific protein target nih.gov. The development and application of chemical probes necessitate thorough characterization of their potency, selectivity, and mechanism of action scispace.com. There is no evidence to suggest that this compound has undergone such a characterization process.

Similarly, an analytical standard is a substance of high purity used for the calibration of analytical instruments and the validation of measurement methods. For example, benzyl alcohol serves as an analytical standard for its quantification in various matrices, including wine and dairy products scientificlabs.co.uksigmaaldrich.com. The scientific literature does not indicate that this compound is produced or certified for such applications.

Emerging Research Directions and Future Perspectives on Benzyl 2 Aminooctanoate

Development of Next-Generation Biocatalytic Systems for Enantioselective Synthesis

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Biocatalysis, utilizing enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable alternative to traditional chemical methods for achieving high enantioselectivity. mdpi.commdpi.comresearchgate.net In the context of Benzyl (B1604629) 2-aminooctanoate, research is increasingly focused on the development of advanced biocatalytic systems to produce specific stereoisomers of the compound.

Lipases, a class of enzymes that catalyze the hydrolysis of fats, have demonstrated significant potential in the synthesis of various esters, including amino acid esters. nih.govnih.gov The use of immobilized lipases, where the enzyme is attached to a solid support, is a particularly promising approach. mdpi.comnih.gov Immobilization can enhance the stability and reusability of the enzyme, making the process more economically viable and environmentally friendly. mdpi.comnih.govresearchgate.net For instance, lipases from Candida antarctica (Novozym 435), Rhizomucor miehei (Lipozyme RM IM), and Thermomyces lanuginosus (Lipozyme TL IM) have been successfully employed in the synthesis of various esters. nih.gov These immobilized enzymes have shown high activity and stability in non-aqueous environments, which are often necessary for esterification reactions.

The enantioselectivity of lipases allows for the production of a single enantiomer from a racemic mixture of substrates, a process known as kinetic resolution. mdpi.com This is crucial for producing enantiomerically pure Benzyl 2-aminooctanoate, as the biological activity of chiral molecules is often dependent on their stereochemistry. Researchers are exploring various lipases and reaction conditions to optimize the enantioselective synthesis of amino acid esters. mdpi.commdpi.com The development of novel biocatalysts through directed evolution and protein engineering is also a key area of research, aiming to create enzymes with enhanced activity, stability, and selectivity for specific substrates like those involved in the synthesis of this compound. nih.gov

Enzyme SourceImmobilization SupportKey Advantages
Candida antarctica (Novozym 435)Acrylic ResinHigh activity, broad substrate specificity nih.gov
Rhizomucor miehei (Lipozyme RM IM)Anionic Resin1,3-position selectivity nih.gov
Thermomyces lanuginosus (Lipozyme TL IM)Silica Gel1,3-position selectivity nih.gov
Candida cylindraceaNylonGood stability and reusability nih.gov

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of Reactivity and Properties

Machine learning models, particularly neural networks and random forests, can be trained on large datasets of chemical reactions to identify complex patterns and relationships between reactants, catalysts, and reaction outcomes. arocjournal.comnih.gov These models can then be used to predict the yield, selectivity, and optimal conditions for the synthesis of a target molecule. arocjournal.comnih.gov For instance, ML algorithms can predict the stereoselectivity of a reaction, which is critical for the enantioselective synthesis of this compound. arxiv.org By analyzing the structural features of the substrate, catalyst, and solvent, these models can forecast which enantiomer will be preferentially formed. arxiv.org

Furthermore, AI and ML are being employed to predict a wide range of physicochemical properties of molecules, such as solubility, stability, and potential biological activity. computabio.com Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can correlate the structural features of a molecule with its activity, aiding in the design of new analogs of this compound with enhanced properties. computabio.com This data-driven approach significantly reduces the need for extensive trial-and-error experimentation, saving time and resources. arocjournal.comchemcopilot.com

Machine Learning ModelApplication in this compound ResearchPotential Impact
Neural NetworksPredicting reaction outcomes (yield, selectivity) arocjournal.comOptimization of synthetic routes
Random ForestsPredicting enzyme stereoselectivity nih.govEnhanced enantioselective synthesis
Gaussian Process RegressionModeling quantitative structure-property relationshipsDesign of analogs with improved properties
Support Vector MachinesClassifying molecules based on predicted activityVirtual screening of potential analogs

Exploration of Novel Non-Biomedical Applications in Specialized Industrial or Material Science Fields

While amino acid esters have traditionally found applications in the biomedical and pharmaceutical fields, researchers are now exploring their potential in a variety of non-biomedical applications, particularly in material science. The unique chemical structure of this compound, with its chiral center, amino group, and ester functionality, makes it an attractive building block for the synthesis of novel polymers and functional materials.

One promising area of research is the incorporation of amino acid esters into poly(ester amides) (PEAs). rsc.orgtandfonline.comnih.gov These polymers combine the beneficial properties of polyesters (flexibility and degradability) and polyamides (good thermomechanical properties), making them suitable for a range of applications. rsc.orgnih.gov The presence of the amino acid moiety can enhance the biocompatibility and biodegradability of the polymer, while also providing sites for further chemical modification. rsc.orgnih.gov The specific properties of the resulting PEA can be tuned by varying the amino acid and other monomers used in its synthesis.

Amino acid-based surfactants are another area of active investigation. The amphiphilic nature of these molecules, with a hydrophilic amino acid head group and a hydrophobic tail, allows them to self-assemble at interfaces and form micelles, making them effective as emulsifiers, detergents, and foaming agents. The use of amino acid esters like this compound in the synthesis of these surfactants could lead to the development of biocompatible and biodegradable alternatives to conventional surfactants.

Furthermore, the reactive amino and ester groups of this compound make it a versatile intermediate for the synthesis of a wide range of other functional molecules. For example, it can be used in the synthesis of glycopolymers, which are polymers with pendant saccharide moieties that have applications in areas such as drug delivery and biomaterials. mdpi.com

Advanced Spectroscopic Probes for Real-Time Monitoring of Reactions and Interactions

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process control. Advanced spectroscopic techniques are emerging as powerful tools for the in-situ monitoring of the synthesis and interactions of this compound.

Fourier-transform infrared (FTIR) spectroscopy is a valuable technique for monitoring the progress of esterification reactions. acs.orgacs.org By tracking the changes in the infrared absorption bands corresponding to the functional groups of the reactants and products, it is possible to follow the conversion of the starting materials into the desired ester. quora.commdpi.com For instance, the disappearance of the O-H stretching band of the carboxylic acid and the appearance of the C=O stretching band of the ester can be used to monitor the progress of the reaction. quora.com Online FTIR monitoring systems allow for continuous data acquisition, providing a detailed kinetic profile of the reaction. ibimapublishing.com

Raman spectroscopy is another powerful technique for real-time reaction monitoring. nih.govacs.org It provides information about the vibrational modes of molecules and can be used to identify and quantify the different species present in a reaction mixture. nih.gov In-situ Raman spectroscopy has been successfully used to monitor a variety of chemical and biochemical processes, including enzymatic reactions. nih.govacs.orgresearchgate.net The non-invasive nature of Raman spectroscopy makes it particularly well-suited for monitoring sensitive biocatalytic reactions. nih.gov

Spectroscopic TechniqueInformation ProvidedApplication in this compound Research
Fourier-Transform Infrared (FTIR) SpectroscopyChanges in functional group concentrations quora.comibimapublishing.comReal-time monitoring of esterification reactions acs.orgmdpi.com
Raman SpectroscopyVibrational modes of molecules, species identification and quantification nih.govIn-situ monitoring of biocatalytic synthesis researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural informationCharacterization of reaction products and intermediates
Mass Spectrometry (MS)Molecular weight and fragmentation patternsIdentification of products and byproducts

Computational Design of Analogs with Enhanced or Novel Chemical Functionalities

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. fums.ac.ir These in silico methods allow for the rational design of new molecules with desired properties, significantly accelerating the research and development process. fums.ac.irfrontiersin.org In the context of this compound, computational approaches are being used to design analogs with enhanced or novel chemical functionalities.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fums.ac.ir This method is widely used to predict the binding of a ligand (such as a this compound analog) to a protein target. researchgate.netscirp.org By understanding the interactions between the ligand and the active site of the protein, it is possible to design new molecules with improved binding affinity and selectivity. researchgate.net This is particularly relevant for the development of new enzyme inhibitors or other bioactive molecules based on the this compound scaffold. computabio.com

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. fums.ac.ir These simulations can be used to study the conformational changes that occur upon ligand binding, the stability of the protein-ligand complex, and the role of solvent molecules in the binding process. fums.ac.ir This information is crucial for understanding the mechanism of action of a molecule and for designing analogs with improved pharmacokinetic and pharmacodynamic properties.

By combining these computational techniques, researchers can perform virtual screening of large libraries of compounds to identify promising candidates for further experimental investigation. researchgate.net This in silico approach allows for the rapid exploration of a vast chemical space and the identification of novel this compound analogs with tailored functionalities for a variety of applications.

Q & A

Q. What are the recommended methods for synthesizing Benzyl 2-aminooctanoate with high purity?

this compound can be synthesized via esterification of 2-aminooctanoic acid with benzyl alcohol, typically catalyzed by acid (e.g., H₂SO₄) or immobilized enzymes. For optimal purity, post-reaction purification using column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is critical. Catalyst selection, such as ammonium cerium phosphate, may enhance reaction efficiency and reduce byproducts . Pre-purification steps, including solvent extraction and recrystallization, are advised to remove unreacted starting materials .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify ester bond formation and benzyl group integration.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., C₁₅H₂₃NO₂, expected m/z 265.3).
  • Infrared Spectroscopy (IR): Peaks near 1730 cm⁻¹ (ester C=O) and 3350 cm⁻¹ (amine N-H) validate functional groups.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection quantifies purity (>95% threshold for research-grade material) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability risks (similar to benzyl alcohol derivatives) .
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in enzymatic synthesis?

Apply a Design of Experiments (DoE) approach to evaluate variables:

  • Temperature: 30–50°C (balance enzyme activity and denaturation).
  • Molar Ratio: 1:1.2 (acid:alcohol) to drive equilibrium.
  • Solvent: Use hydrophobic solvents (e.g., toluene) to minimize water interference. Kinetic modeling (e.g., Michaelis-Menten) helps predict substrate conversion rates . For immobilized enzymes, optimize carrier matrix porosity and enzyme loading .

Q. How can researchers resolve contradictions in reported optimal reaction conditions?

Discrepancies in literature (e.g., solvent polarity effects, catalyst efficiency) require systematic validation :

  • Controlled Replication: Reproduce studies under identical conditions.
  • Byproduct Analysis: Use GC-MS to identify side products (e.g., benzyl alcohol from ester hydrolysis).
  • Multivariate Analysis: Statistically assess interactions between variables (e.g., pH, temperature) using ANOVA .

Q. What strategies mitigate solubility limitations of this compound in aqueous systems?

  • Co-solvent Systems: Use DMSO:water (1:4 v/v) or cyclodextrin inclusion complexes.
  • Derivatization: Convert to a water-soluble salt (e.g., hydrochloride) via reaction with HCl gas.
  • Micellar Catalysis: Employ surfactants (e.g., SDS) to enhance solubility in kinetic studies .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

Conduct accelerated stability studies :

  • Temperature/Humidity Stress: Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
  • Light Exposure: Use ICH Q1B guidelines to assess photostability under UV/visible light.
  • Oxidative Stability: Introduce O₂ headspace and track peroxide formation .

Q. What mechanistic insights exist for the catalytic oxidation of benzyl alcohol derivatives?

Studies on benzyl alcohol analogs suggest a radical-mediated pathway :

  • Initiation: Fe³⁺/NO₃⁻ catalysts generate HNO₂ intermediates.
  • Propagation: HNO₂ reacts with benzyl alcohol to form nitrite esters, decomposing to aldehydes.
  • Termination: Fe²⁺ scavenges radicals, halting chain reactions. Isotopic labeling (e.g., D-labeled benzyl groups) can validate intermediates .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting spectroscopic data for this compound?

  • Cross-Validation: Compare NMR/IR data with computational simulations (DFT calculations).
  • Impurity Profiling: Identify contaminants (e.g., residual benzyl chloride) via GC-MS.
  • Collaborative Databases: Cross-reference with NIST Chemistry WebBook entries for benzyl esters .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR): Measure binding affinity to enzymes (e.g., lipases).
  • Molecular Dynamics (MD) Simulations: Predict docking conformations in aqueous/lipid bilayers.
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.